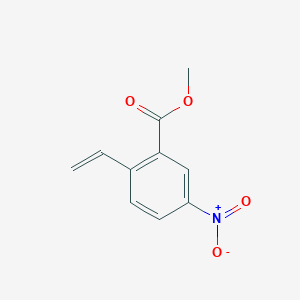
Methyl 5-nitro-2-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-nitro-2-vinylbenzoate is an organic compound with the molecular formula C10H9NO4. It is characterized by a benzene ring substituted with a nitro group, a vinyl group, and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitration of Methyl 2-vinylbenzoate: : The synthesis of methyl 5-nitro-2-vinylbenzoate typically begins with the nitration of methyl 2-vinylbenzoate) into the aromatic ring. The nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to control the reaction rate and avoid over-nitration.
-
Esterification: : Another method involves the esterification of 5-nitro-2-vinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Methyl 5-nitro-2-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or aldehydes depending on the oxidizing agent used.
-
Reduction: : The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).
-
Substitution: : The compound can participate in electrophilic aromatic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), osmium tetroxide (OsO), or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas (H) with Pd/C, tin(II) chloride (SnCl), or iron powder (Fe) in acidic conditions.
Substitution: Sodium methoxide (NaOCH), sodium ethoxide (NaOEt), or other nucleophiles.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 5-nitro-2-vinylbenzoate is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are investigated for their potential use in drug development. The nitro group can be reduced to an amino group, which is a common functional group in many drugs.
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its vinyl group allows it to participate in polymerization reactions, leading to the formation of various polymeric materials.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2-vinylbenzoate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in polymeric materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-nitrobenzoate: Similar structure but lacks the vinyl group.
Methyl 4-nitrobenzoate: Similar structure but the nitro group is in the para position.
Methyl 3-nitrobenzoate: Similar structure but the nitro group is in the meta position.
Uniqueness
Methyl 5-nitro-2-vinylbenzoate is unique due to the presence of both a nitro group and a vinyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
439937-53-8 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-4-5-8(11(13)14)6-9(7)10(12)15-2/h3-6H,1H2,2H3 |
InChI Key |
NKFURLAGJJHFGT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















